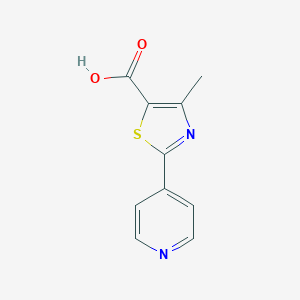

2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIPVXWDQQHMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363285 | |

| Record name | 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144060-98-0 | |

| Record name | 4-Methyl-2-(4-pyridinyl)-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144060-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

CAS Number: 144060-98-0

This technical guide provides a comprehensive overview of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, a detailed experimental protocol for its synthesis, and discusses its potential, though currently underexplored, biological significance.

Core Chemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 144060-98-0 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂S | [1] |

| Molecular Weight | 220.3 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 2.5 mg/mlDMSO: 2.5 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |

| λmax | 252, 311 nm | [1] |

| SMILES | OC(=O)c1sc(nc1C)c1ccncc1 | [1] |

| InChI Key | WAIPVXWDQQHMQG-UHFFFAOYSA-N | [1] |

Synthesis Protocol: Hantzsch Thiazole Synthesis

The synthesis of this compound can be achieved through a multi-step process commencing with the Hantzsch thiazole synthesis to construct the core thiazole ring, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(4-Pyridyl)-4-methylthiazole-5-carboxylate

This initial step involves the condensation of a thioamide with an α-halo ketone.

Experimental Protocol:

A mixture of pyridine-4-carbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) is refluxed in absolute ethanol (30 mL) for 5 hours.[3] Following the reflux period, the reaction mixture is cooled and then poured into cold water. The aqueous mixture is neutralized with a 10% sodium bicarbonate solution. The resulting solid precipitate, ethyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylate, is collected by filtration, washed with water, and then purified by crystallization from water.[3]

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. While a specific detailed protocol for the hydrolysis of this particular ester was not found in the searched literature, a general procedure for ester hydrolysis under basic conditions is provided below.

General Experimental Protocol:

The ethyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylate is dissolved in a suitable solvent such as a mixture of ethanol and water. An aqueous solution of a base, for example, sodium hydroxide or potassium hydroxide, is added to the solution. The reaction mixture is then heated under reflux and the progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion of the reaction, the mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is then acidified with a suitable acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Potential Biological Significance and Future Directions

Currently, this compound is primarily recognized as a synthetic intermediate for pharmaceutical synthesis.[1][2][4][5] There is a notable absence of specific quantitative biological data, such as IC₅₀ or Kᵢ values, for this particular compound in the public domain.

However, the thiazole and pyridine moieties are prevalent in a wide range of biologically active molecules, suggesting potential avenues for future research. Thiazole-containing compounds have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents, and as kinase inhibitors.[6] For instance, derivatives of 4-(thiazol-5-yl)pyrimidines have been identified as potent inhibitors of Aurora kinases, which are crucial in mitosis and are targets in cancer therapy.

Given its structural features, this compound could serve as a valuable scaffold for the development of novel therapeutic agents. Future research could involve screening this compound against various biological targets, particularly protein kinases, to uncover any potential inhibitory activity.

Experimental and Logical Workflow Diagrams

To guide further research and development, the following diagrams illustrate the synthesis workflow and a potential logic for biological screening.

Caption: Synthetic workflow for this compound.

Caption: Logical workflow for the biological evaluation of the title compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-(4-Pyridyl)-4-methyl-thiazole-5-Carboxylic Acid - CAS:144060-98-0 - KKL Med Inc. [m.kklmed.com]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid (CAS No. 144060-98-0), a heterocyclic compound of interest in pharmaceutical synthesis. This document collates available experimental data and provides predicted values for key descriptors relevant to drug discovery and development. Detailed methodologies for the experimental determination of these properties are also presented to aid in further research and validation.

Introduction

This compound is a synthetic intermediate recognized for its utility in the preparation of various pharmaceutical compounds.[1][2][3][4] Its molecular structure, featuring a thiazole ring, a pyridine ring, and a carboxylic acid group, imparts a unique combination of properties that are critical to its function and potential applications. An in-depth understanding of its physicochemical characteristics, such as solubility, lipophilicity, and ionization constant, is paramount for its effective use in medicinal chemistry and for predicting its pharmacokinetic and pharmacodynamic behavior.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data is a combination of experimentally reported values and computationally predicted values where experimental data is unavailable.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid | - |

| Synonyms | 4-Methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid; this compound | [5] |

| CAS Number | 144060-98-0 | [3][5][6][7] |

| Molecular Formula | C₁₀H₈N₂O₂S | [3][5][6][7] |

| Molecular Weight | 220.25 g/mol | [3][5][6][7] |

| Appearance | Powder / Crystalline solid | [6][7] |

Tabulated Physicochemical Data

The following table summarizes the quantitative physicochemical data for this compound. It is important to note the discrepancy in the reported melting points, which may be due to different experimental conditions or sample purity.

| Parameter | Experimental Value | Predicted Value | Source |

| Melting Point (°C) | 290-313 | - | [6][7] |

| 254.5 | - | [5] | |

| Boiling Point (°C) | - | 467 at 760 mmHg | [5] |

| pKa | Not Available | 3.84 ± 0.10 (acidic), 3.05 ± 0.10 (basic) | ChemAxon |

| logP | Not Available | 1.65 | ChemAxon |

| Solubility | DMF: 2.5 mg/mLDMSO: 2.5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | - | [3] |

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, this section outlines standard methodologies for determining the key physicochemical properties discussed. These protocols are broadly applicable to solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[8]

-

Capillary tubes (sealed at one end)[9]

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline solid in a mortar and pestle.[9]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of about 2-3 mm.[8]

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to obtain an approximate melting point range.[10]

-

Allow the apparatus to cool.

-

Prepare a new sample and heat it again, but this time, slow the heating rate to approximately 1-2 °C per minute as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance.[9]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaker or rotator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, organic solvent).

-

Seal the vials and place them on a shaker or rotator at a constant temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

After equilibration, centrifuge the vials to separate the undissolved solid from the solution.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent.

-

Determine the concentration of the compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility of the compound in the original solvent.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[11]

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stirrer

-

Beaker

-

Standardized acidic and basic titrants

Procedure:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (usually a co-solvent with water if the compound has low aqueous solubility).

-

Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Add the titrant (e.g., NaOH for an acidic compound) in small, known increments from the burette.

-

After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized).[11]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[12]

Apparatus:

-

Separatory funnel or vials

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

Shaker or rotator

-

Centrifuge

-

Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Prepare pre-saturated n-octanol and aqueous phases by shaking them together and then separating the layers.

-

Dissolve a known amount of the compound in either the n-octanol or the aqueous phase.

-

Add a known volume of the second phase to create a two-phase system.

-

Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.[13]

-

Allow the layers to separate completely. Centrifugation may be used to aid separation.

-

Carefully sample a known volume from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.[12]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a compound.

Conclusion

This technical guide has summarized the available and predicted physicochemical properties of this compound. The provided data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development. The discrepancy in the reported melting point highlights the importance of experimental verification. Further studies to experimentally determine the pKa and logP values are recommended to build a more complete and accurate profile of this compound, which will ultimately aid in the design and development of new therapeutic agents.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 5. 4-methyl-2-pyrid-4-yl-1,3-thiazole-5-carboxylic acid | 144060-98-0 [chemnet.com]

- 6. 4-甲基-2-(4-吡啶基)噻唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 97 144060-98-0 [sigmaaldrich.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. scribd.com [scribd.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. acdlabs.com [acdlabs.com]

- 13. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

Elucidating the Structure of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical synthesis. This document details the key identifiers, predicted spectroscopic data for structural confirmation, a robust experimental protocol for its synthesis, and a discussion of the potential biological significance of this class of molecules.

Compound Identity and Physicochemical Properties

This compound is a stable crystalline solid. Its fundamental properties are summarized in the table below, providing a clear reference for researchers.[1][2]

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂S |

| Molecular Weight | 220.25 g/mol [2] |

| CAS Number | 144060-98-0[1] |

| Appearance | Crystalline solid |

| Purity | ≥97% |

| Melting Point | 290-313 °C |

| UV Absorption (λmax) | 252, 311 nm[1] |

| SMILES | Cc1nc(sc1C(O)=O)-c2ccncc2 |

| InChI | 1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14) |

Structural Elucidation Through Spectroscopic Analysis

Predicted ¹H NMR Spectral Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the protons on the pyridyl and thiazole rings, as well as the methyl and carboxylic acid groups.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 14.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~8.7 | Doublet | 2H | Protons ortho to pyridyl nitrogen |

| ~7.8 | Doublet | 2H | Protons meta to pyridyl nitrogen |

| ~2.7 | Singlet | 3H | Methyl group (-CH₃) |

Predicted ¹³C NMR Spectral Data

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carboxylic acid carbon (-COOH) |

| ~165 | Thiazole C2 carbon |

| ~155 | Thiazole C4 carbon |

| ~150 | Pyridyl carbons ortho to nitrogen |

| ~140 | Pyridyl carbon para to nitrogen |

| ~125 | Thiazole C5 carbon |

| ~121 | Pyridyl carbons meta to nitrogen |

| ~18 | Methyl carbon (-CH₃) |

Predicted Mass Spectrometry Fragmentation

Mass spectrometry (MS) is a critical tool for determining the molecular weight and obtaining structural information through fragmentation patterns. The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z 220. Key fragmentation pathways are expected to involve the loss of the carboxylic acid group and cleavage of the heterocyclic rings.

| m/z | Predicted Fragment |

| 220 | [M]⁺ (Molecular Ion) |

| 175 | [M - COOH]⁺ |

| 104 | [C₅H₄N-CN]⁺ (Pyridyl nitrile fragment) |

| 78 | [C₅H₄N]⁺ (Pyridine fragment) |

Experimental Protocols: Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving the Hantzsch thiazole synthesis to form the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-(4-Pyridyl)-4-methylthiazole-5-carboxylate

This step involves a classic Hantzsch thiazole synthesis reaction.

Diagram of the Synthesis Workflow

Caption: A two-step synthesis of the target compound.

Materials:

-

Pyridine-4-carbothioamide

-

Ethyl 2-chloro-3-oxobutanoate

-

Absolute Ethanol

-

10% Sodium Bicarbonate Solution

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine pyridine-4-carbothioamide (1 equivalent) and ethyl 2-chloro-3-oxobutanoate (1 equivalent) in absolute ethanol.

-

Reflux the mixture for 5 hours.

-

After cooling to room temperature, pour the reaction mixture into cold water.

-

Neutralize the solution with a 10% sodium bicarbonate solution until the pH is approximately 7.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry.

-

The crude product, ethyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylate, can be further purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

This step involves the saponification of the ester to the carboxylic acid.

Materials:

-

Ethyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylate

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol/Water mixture

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 equivalents) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4-5 with hydrochloric acid.

-

The carboxylic acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the broader class of pyridyl-thiazole derivatives has shown significant promise in various therapeutic areas, including oncology and infectious diseases.[3][4][5][6][7][8][9]

Derivatives of pyridyl-thiazole have been investigated for their potential as:

-

Anticancer Agents: Many thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines.[3][4][7] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases and poly (ADP-ribose) polymerase (PARP).[3][10]

-

Antimicrobial Agents: The pyridyl-thiazole scaffold is also a feature in compounds with antibacterial and antifungal properties.[5][6][8][9] These compounds may act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[11]

Based on the activities of structurally related compounds, a plausible signaling pathway that could be targeted by this compound or its derivatives in a cancer context is the DNA damage response pathway, potentially through the inhibition of PARP.

Hypothetical Signaling Pathway

Caption: Potential mechanism of action via PARP inhibition.

This guide provides a foundational understanding of this compound for research and development purposes. The provided experimental protocols and predicted data offer a strong starting point for the synthesis and characterization of this compound, while the discussion on potential biological activities highlights promising avenues for future investigation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents | MDPI [mdpi.com]

- 11. jchemrev.com [jchemrev.com]

Spectroscopic and Biological Data for 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic Acid: A Review of Available Information

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data and specific biological activity information for 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid remain largely unavailable in the public domain. This technical overview summarizes the currently accessible data and outlines the general characteristics expected for this class of compounds.

Physicochemical Properties

Basic physicochemical information for this compound has been compiled from various chemical supplier databases.

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂S |

| Molecular Weight | 220.25 g/mol |

| CAS Number | 144060-98-0 |

| Appearance | Crystalline solid |

| UV Absorption Maxima (λmax) | 252 nm, 311 nm |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine ring, the methyl group on the thiazole ring, and the carboxylic acid proton. The aromatic region would likely display a characteristic AA'BB' or doublet of doublets system for the 4-substituted pyridine ring. The methyl group would appear as a singlet, and the carboxylic acid proton would be a broad singlet, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum would reveal ten distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbons of the pyridine and thiazole rings would appear in the aromatic region, with their specific chemical shifts influenced by the nitrogen and sulfur heteroatoms and the substituent groups. The methyl carbon would be found in the aliphatic region.

Mass Spectrometry

The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z 220. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), water (-H₂O, 18 Da), and potentially cleavage of the bond between the pyridine and thiazole rings.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands. A broad O-H stretching band for the carboxylic acid would be expected in the region of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid should appear around 1700 cm⁻¹. C=N and C=C stretching vibrations from the pyridine and thiazole rings would be observed in the 1600-1400 cm⁻¹ region. C-H stretching from the aromatic rings and the methyl group would be present around 3100-3000 cm⁻¹ and 2950 cm⁻¹, respectively.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not described in readily accessible literature. However, a general synthetic approach can be proposed based on the well-established Hantzsch thiazole synthesis.

Proposed Synthesis Workflow

A plausible synthetic route would involve the reaction of a thioamide with an α-haloketone.

Protocol:

-

Cyclization: Equimolar amounts of thioisonicotinamide and ethyl 2-chloroacetoacetate would be refluxed in a suitable solvent, such as ethanol, to form the ethyl ester intermediate.

-

Hydrolysis: The resulting ester would then be hydrolyzed, for example, by heating with an aqueous solution of sodium hydroxide, followed by acidification to precipitate the final carboxylic acid product.

-

Purification: The crude product would be purified by recrystallization from an appropriate solvent.

Spectroscopic Analysis Workflow

The standard procedures for acquiring spectroscopic data would be followed.

Protocols:

-

NMR: The compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using a standard NMR spectrometer.

-

Mass Spectrometry: The sample would be introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions would be measured.

-

IR: An infrared spectrum would be obtained using an FTIR spectrometer.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or the engagement of this compound in any signaling pathways. Thiazole derivatives, as a broad class of compounds, are known to exhibit a wide range of biological activities, including as kinase inhibitors, antimicrobial agents, and anti-inflammatory molecules. However, without experimental data for the specific compound , any depiction of a signaling pathway would be purely speculative and therefore has been omitted.

Conclusion

While the basic chemical identity of this compound is established, a significant gap exists in the publicly available scientific literature regarding its detailed spectroscopic characterization and biological activity. The information presented here is based on general chemical principles and data from commercial suppliers. For definitive and in-depth technical information, experimental synthesis and analysis of the compound are required. Researchers and drug development professionals are encouraged to perform these studies to fully elucidate the properties of this molecule.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established chemical shift principles and data from analogous molecular fragments. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of a ¹H NMR spectrum for a solid organic compound is provided, catering to the needs of researchers in drug development and chemical analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyridyl ring, the methyl group on the thiazole ring, and the carboxylic acid proton. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values are summarized in the table below. These predictions are based on typical values for similar chemical environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' (Pyridyl) | 8.60 - 8.80 | Doublet (d) | 2H |

| H-3', H-5' (Pyridyl) | 7.80 - 8.00 | Doublet (d) | 2H |

| -CH₃ (Thiazole) | 2.70 - 2.90 | Singlet (s) | 3H |

| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | 1H |

Note: The exact chemical shifts can be influenced by the solvent used, concentration, and temperature. The carboxylic acid proton is often broad and may exchange with deuterium in deuterated solvents like D₂O, leading to its disappearance from the spectrum.[1][2]

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the predicted proton assignments.

Caption: Molecular structure of this compound with labeled protons.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed, generalized protocol for obtaining a high-quality ¹H NMR spectrum of a solid organic compound such as this compound.

1. Sample Preparation [3][4][5][6]

-

Weighing the Sample: Accurately weigh 5-25 mg of the solid compound.[3][4][5] For a preliminary ¹H NMR spectrum, a smaller amount (5-10 mg) is often sufficient.

-

Choosing a Deuterated Solvent: Select an appropriate deuterated solvent in which the compound is soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). For carboxylic acids, DMSO-d₆ is often a good choice as it can solubilize polar compounds and the carboxylic acid proton is typically well-resolved.

-

Dissolution: Transfer the weighed solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3][5] Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[4] This prevents magnetic field inhomogeneities that can degrade the quality of the spectrum.

-

Transfer to NMR Tube: Carefully transfer the clear solution into a standard 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (typically 1-2 drops to a stock bottle of solvent).[3] However, the residual proton signal of the deuterated solvent is often used as a secondary reference.

2. NMR Spectrometer Setup and Data Acquisition [7][8]

-

Instrument Shimming: Insert the sample into the NMR spectrometer. The instrument's magnetic field homogeneity must be optimized by a process called shimming.[7][8] This can be done manually or, more commonly, using automated shimming routines available on modern spectrometers.

-

Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent.[8] This compensates for any minor drifts in the magnetic field during the experiment.

-

Setting Acquisition Parameters:

-

Nucleus: Select ¹H.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually adequate for quantitative analysis.

-

Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., -2 to 14 ppm).

-

Pulse Angle: A 90° pulse is standard for quantitative ¹H NMR.

-

-

Acquisition: Start the data acquisition.

3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode (positive).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Experimental Workflow Diagram

The following diagram outlines the general workflow for acquiring a ¹H NMR spectrum.

Caption: General workflow for ¹H NMR spectroscopy from sample preparation to spectral analysis.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. commons.ggc.edu [commons.ggc.edu]

- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]

Mass Spectrometry of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, a key synthetic intermediate in pharmaceutical development. This document outlines the predicted fragmentation patterns, detailed experimental protocols for analysis, and visual representations of the fragmentation pathways and experimental workflow.

Core Data Presentation

The expected molecular ion and major fragment ions of this compound under typical mass spectrometric conditions are summarized below. The molecular formula of the compound is C₁₀H₈N₂O₂S, with a molecular weight of approximately 220.25 g/mol .[1]

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 221.03 | Protonated molecular ion |

| [M-H]⁻ | 219.02 | Deprotonated molecular ion |

| [M-COOH]⁺ / [M-H-CO₂]⁻ | 176.04 / 174.03 | Loss of the carboxylic acid group (decarboxylation) |

| [C₅H₄N]⁺ | 78.03 | Pyridyl cation |

| [C₄H₄NS]⁺ | 98.01 | Thiazole ring fragment |

| [M-H₂O]⁺ | 203.02 | Loss of water from the carboxylic acid group |

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the loss of the carboxylic acid group and cleavage of the heterocyclic rings.

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Experimental Protocols

A general methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is detailed below.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Matrix Samples (if applicable): For analysis in biological matrices (e.g., plasma), perform a protein precipitation step. Add three volumes of cold acetonitrile to one volume of the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.

2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.5 µm particle size) is suitable for separation.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: Gradient from 5% to 95% B

-

5-7 min: Hold at 95% B

-

7-7.1 min: Return to 5% B

-

7.1-10 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

3. Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI), positive and negative ion modes.

-

Mass Analyzer: Triple Quadrupole (QqQ) or Orbitrap.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Data Acquisition:

-

Full Scan (for qualitative analysis): Scan a mass range of m/z 50-300.

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantitative analysis):

-

Positive Mode: Monitor the transition for the protonated molecule, e.g., m/z 221.03 -> 177.04 (loss of CO₂H).

-

Negative Mode: Monitor the transition for the deprotonated molecule, e.g., m/z 219.02 -> 175.03 (loss of CO₂).

-

-

Experimental Workflow

The overall workflow for the mass spectrometric analysis is depicted in the following diagram.

Caption: General workflow for LC-MS analysis.

This guide provides a foundational understanding for the mass spectrometric analysis of this compound. Researchers should optimize the described protocols based on the specific instrumentation and analytical goals.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Thiazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fourier-transform infrared (FTIR) spectroscopy as applied to the analysis of thiazole carboxylic acids. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development, making a thorough understanding of their structural characterization essential. This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for sample analysis, and presents key data in a structured format to aid in spectral interpretation.

Introduction to IR Spectroscopy of Heterocyclic Carboxylic Acids

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, rocking). An IR spectrum, a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), serves as a molecular "fingerprint," providing valuable information about the functional groups present in a compound.

For thiazole carboxylic acids, the IR spectrum is a composite of the vibrational modes of the thiazole ring and the carboxylic acid functional group. The position, intensity, and shape of the absorption bands are sensitive to the molecular structure, including the substitution pattern on the thiazole ring and intermolecular interactions such as hydrogen bonding.

Characteristic Vibrational Frequencies

The interpretation of the IR spectra of thiazole carboxylic acids relies on the identification of characteristic group frequencies. These can be broadly categorized into contributions from the carboxylic acid moiety and the thiazole ring.

Carboxylic Acid Group Vibrations

The carboxylic acid functional group gives rise to some of the most recognizable bands in an IR spectrum.[1] Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers in the solid state, the O-H stretching vibration appears as a very broad and intense absorption band over a wide range of 2500-3300 cm⁻¹.[2][3] This broadness is a hallmark of carboxylic acids.[2][3]

The carbonyl (C=O) stretching vibration results in a strong and sharp absorption band. For dimerized carboxylic acids, this peak typically appears in the range of 1690-1760 cm⁻¹.[4] The exact position can be influenced by conjugation with the thiazole ring. The C-O stretching and O-H bending vibrations also produce characteristic bands in the fingerprint region of the spectrum.

Thiazole Ring Vibrations

The thiazole ring has several characteristic vibrational modes, although they can sometimes be coupled with other vibrations in the molecule. Key absorptions include:

-

C=N and C=C stretching: These vibrations typically appear in the 1400-1650 cm⁻¹ region.

-

Ring stretching and deformation: A series of bands in the fingerprint region (below 1500 cm⁻¹) are associated with the stretching and bending of the entire thiazole ring.

-

C-H stretching: Aromatic C-H stretching vibrations of the thiazole ring are generally observed above 3000 cm⁻¹.

-

C-S stretching: The C-S stretching vibration is often weak and can be difficult to assign definitively, typically appearing in the 600-800 cm⁻¹ range.

Quantitative IR Data for Thiazole Carboxylic Acids

The following table summarizes the key IR absorption bands for several thiazole carboxylic acid derivatives. These values are compiled from various sources and represent typical ranges. The exact peak positions can vary depending on the specific molecular environment, sample preparation, and instrument resolution.

| Vibrational Mode | Thiazole-2-carboxylic acid | 2-Amino-thiazole-4-carboxylic acid | 2-Methyl-thiazole-4-carboxylic acid | Thiazole-5-carboxylic acid | General Range (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | ~2500-3100 | ~2500-3200 | ~2500-3200 | ~2500-3200 | 2500-3300 | Strong, Very Broad |

| C-H stretch (aromatic) | ~3120 | ~3100 | ~3100 | ~3130 | 3000-3150 | Medium to Weak |

| N-H stretch (amine) | - | ~3400, ~3300 | - | - | 3300-3500 | Medium |

| C=O stretch | ~1700 | ~1690 | ~1710 | ~1705 | 1690-1760 | Strong |

| C=N / C=C stretch | ~1580, ~1480 | ~1620, ~1540 | ~1610, ~1520 | ~1590, ~1490 | 1400-1650 | Medium to Strong |

| O-H bend | ~1420 | ~1410 | ~1415 | ~1425 | 1395-1440 | Medium |

| C-O stretch | ~1290 | ~1300 | ~1295 | ~1285 | 1210-1320 | Strong |

| N-H bend (amine) | - | ~1640 | - | - | 1580-1650 | Medium |

Experimental Protocols

The following section details the methodology for obtaining high-quality FTIR spectra of solid thiazole carboxylic acid samples using the Attenuated Total Reflectance (ATR) technique. ATR is a popular method for solid powders as it requires minimal sample preparation.[5][6]

Sample Preparation and Analysis using ATR-FTIR

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

-

Spatula

-

Isopropanol or ethanol for cleaning

-

Lens tissue or soft, lint-free wipes

-

Solid thiazole carboxylic acid sample (a few milligrams are sufficient)[6]

Procedure:

-

ATR Crystal Cleaning: Before acquiring a background or sample spectrum, ensure the ATR crystal surface is clean.[7] Gently wipe the crystal with a soft tissue dampened with isopropanol or ethanol, followed by a dry tissue to remove any residual solvent.

-

Background Spectrum Acquisition: With the clean and empty ATR accessory in the spectrometer, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O) and will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the powdered thiazole carboxylic acid sample onto the center of the ATR crystal using a clean spatula.[7]

-

Applying Pressure: Lower the ATR press arm and apply consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[7]

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

Data Processing: After acquisition, the spectrum may be processed using the spectrometer's software. This can include baseline correction and peak labeling.

-

Cleaning: After analysis, raise the press arm and carefully remove the sample powder. Clean the ATR crystal thoroughly as described in step 1 to prevent cross-contamination.[5]

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of the IR analysis of thiazole carboxylic acids.

References

- 1. scbt.com [scbt.com]

- 2. 2-Aminothiazole (96-50-4) IR Spectrum [chemicalbook.com]

- 3. FTIR [terpconnect.umd.edu]

- 4. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

Technical Guide: Solubility Profile of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid in select organic solvents. Due to the limited availability of comprehensive public data, this document focuses on presenting the existing quantitative information and offers robust, detailed experimental protocols for researchers to determine solubility in a broader range of solvents tailored to their specific applications.

Core Compound Information

| Parameter | Value |

| IUPAC Name | 2-(4-pyridyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

| CAS Number | 144060-98-0 |

| Molecular Formula | C₁₀H₈N₂O₂S |

| Molecular Weight | 220.25 g/mol |

| Appearance | Crystalline solid |

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is currently limited. The following table summarizes the known solubility values in common organic solvents and a buffered solution.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethylformamide (DMF) | ~ 2.5 | Not Specified | Data from supplier technical information.[1] |

| Dimethyl sulfoxide (DMSO) | ~ 2.5 | Not Specified | Data from supplier technical information.[1] |

| DMSO:PBS (pH 7.2) 1:1 | ~ 0.5 | Not Specified | For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[2][3] |

Note: The temperatures for these solubility measurements were not specified in the source documents. It is common for such data to be determined at ambient room temperature (typically 20-25°C).

Experimental Protocols for Solubility Determination

For researchers requiring solubility data in additional organic solvents, the following detailed methodologies for equilibrium and kinetic solubility determination are provided. These protocols are standard in pharmaceutical and chemical research.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The samples should be agitated for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation may be required.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the collected supernatant through a syringe filter. Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility Determination (High-Throughput Screening)

This method provides a rapid assessment of solubility and is often used in early-stage drug discovery.

Materials:

-

A concentrated stock solution of this compound in DMSO.

-

Selected organic solvents.

-

96-well microplates.

-

Automated liquid handler (optional but recommended for high-throughput).

-

Plate reader with turbidity or nephelometry measurement capabilities.

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: Add the selected organic solvents to the wells of a 96-well plate.

-

Compound Addition: Use a liquid handler to add small volumes of the DMSO stock solution to the solvent-containing wells to achieve a range of final concentrations.

-

Precipitation Monitoring: Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature. Monitor for the formation of a precipitate.

-

Solubility Measurement: The kinetic solubility is determined as the concentration at which the first signs of precipitation are observed. This can be detected visually or by measuring the turbidity of the solutions using a plate reader.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the equilibrium solubility determination experiment.

Caption: Workflow for Equilibrium Solubility Determination.

References

An In-depth Technical Guide on the Stability of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The document details recommended storage conditions, potential degradation pathways, and robust analytical methodologies for assessing its stability, particularly at room temperature.

Executive Summary

This compound is a crystalline solid generally considered to be chemically stable under standard ambient conditions.[1] While long-term storage is recommended at -20°C to ensure multi-year stability, the compound is typically shipped at room temperature, indicating a degree of short-term stability.[2][3] This guide outlines the necessary protocols for conducting forced degradation studies and employing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the compound and its potential degradants, in line with the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties and Storage

A summary of the known stability and storage information for this compound is presented in Table 1. The data is compiled from various chemical suppliers.

| Parameter | Value/Recommendation | Source(s) |

| Appearance | Crystalline solid/Powder | [2][4] |

| Long-Term Storage | -20°C (for up to 4 years or more) | [2][3][5] |

| Short-Term Storage | 4°C (for up to 2 years) | [2] |

| Room Temperature Storage | Store in a dry, well-ventilated place | [6] |

| Shipping Condition | Room temperature | [2][3] |

| Chemical Stability | Stable under standard ambient conditions | [1] |

Synthesis and Potential for Impurities

As a synthetic intermediate, the purity and stability of this compound can be influenced by its manufacturing process. A common and plausible route for its synthesis is a variation of the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-haloketone.

General Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis of the target compound, which helps in understanding the potential starting materials and by-products that could be present as impurities.

Biological Relevance and Application

This compound is primarily utilized as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Thiazole-containing compounds are known to exhibit a wide range of biological activities. Derivatives of similar thiazole carboxylic acids have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling.[7] Dysregulation of kinase signaling is implicated in diseases such as cancer and chronic inflammation.

Illustrative Signaling Pathway

The diagram below represents a simplified generic kinase signaling pathway that could be targeted by APIs derived from this intermediate.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound at room temperature, a forced degradation study coupled with a validated stability-indicating HPLC method is essential.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish the intrinsic stability of the molecule.[8] The following table outlines a typical protocol.

| Stress Condition | Reagent/Condition | Duration | Objective |

| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at 60°C | To assess stability in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH | 24-72 hours at 60°C | To assess stability in alkaline conditions. |

| Oxidation | 3% H₂O₂ | 24 hours at room temp. | To evaluate susceptibility to oxidation. |

| Thermal Degradation | Solid sample | 48 hours at 80°C | To test for thermally induced degradation. |

| Photostability | Solid sample | Expose to 1.2 million lux hours and 200 W h/m² UV light (ICH Q1B) | To determine light sensitivity. |

Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. The following is a proposed HPLC method suitable for validation.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0). A typical starting point could be 60:40 (Buffer:Acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at a wavelength of maximum absorbance (e.g., ~254 nm or ~311 nm, to be determined by UV scan).[3] |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve accurately weighed sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 100 µg/mL). |

Experimental Workflow for Stability Analysis

The following diagram outlines the logical flow of a comprehensive stability study.

Conclusion

While this compound is generally stable at room temperature for shipping and short-term handling, comprehensive data from forced degradation studies is necessary to fully characterize its stability profile. The protocols and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to establish its intrinsic stability, identify potential degradation products, and develop validated analytical methods. For long-term storage, maintaining the compound at -20°C is the recommended practice to ensure its integrity for pharmaceutical synthesis.

References

- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. ijsdr.org [ijsdr.org]

- 4. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 5. synarchive.com [synarchive.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

A Technical Guide to the Synthesis of Novel Pyridyl-Thiazole Scaffolds for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of contemporary synthetic strategies for creating pyridyl-thiazole scaffolds, a class of heterocyclic compounds with significant therapeutic potential. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key synthetic workflows and biological pathways.

Introduction: The Significance of the Pyridyl-Thiazole Core

The fusion of pyridine and thiazole rings into a single molecular scaffold creates a privileged structure in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] Similarly, the pyridine moiety is a common feature in many established drugs. The hybrid pyridyl-thiazole scaffold leverages the properties of both heterocycles, leading to compounds with potent and diverse biological activities. These scaffolds have shown promise as inhibitors of key biological targets like kinases, DNA gyrase, and various enzymes implicated in cancer and microbial infections.[3][4] Recent research has focused on developing efficient and novel synthetic routes to access these valuable molecules for screening in drug discovery programs.[5]

Key Synthetic Strategies and Methodologies

The construction of the pyridyl-thiazole core can be achieved through several reliable synthetic routes. The most prominent methods include the classical Hantzsch synthesis, modern one-pot multicomponent reactions, and the use of efficiency-enhancing techniques like microwave irradiation.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone reaction for forming the thiazole ring.[6] The general mechanism involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant.[6][7] In the context of pyridyl-thiazoles, a pyridyl-substituted thiourea or thioamide serves as the key precursor, reacting with an appropriate α-haloketone. This method is highly versatile and generally produces high yields.[6]

A typical workflow for the Hantzsch synthesis is outlined below.

Caption: General workflow for Hantzsch pyridyl-thiazole synthesis.

One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a final product that incorporates all or most of the starting atoms.[8] This approach offers significant advantages, including reduced reaction times, lower costs, and minimized waste, aligning with the principles of green chemistry.[9][10] For pyridyl-thiazole synthesis, MCRs can involve the condensation of an α-halo carbonyl compound, thiosemicarbazide, and various aldehydes or anhydrides in the presence of a catalyst.[9][11]

The logical flow of a three-component reaction is depicted below.

Caption: Logical diagram of a one-pot multicomponent synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.[12][13] This technique is particularly effective for the synthesis of heterocyclic compounds, including pyridyl-thiazoles, often providing cleaner products and higher yields compared to conventional heating methods.[8][14] Many MCRs and Hantzsch syntheses can be adapted for microwave conditions.[13]

Experimental Protocols

This section provides detailed methodologies for representative synthetic procedures cited in the literature.

Protocol 1: Hantzsch Synthesis of 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone (2)

Adapted from Lesyk et al., 2018.[3]

-

Reactants: A mixture of (pyridin-2-yl)thiourea (1, 0.01 mol), 3-chloropentane-2,4-dione (0.011 mol), and anhydrous sodium acetate (0.01 mol) is prepared.

-

Solvent: Glacial acetic acid (10 mL) is added to the mixture.

-

Reaction Condition: The reaction mixture is heated under reflux for 5 hours.

-

Work-up: After cooling, the mixture is poured into cold water. The resulting precipitate is filtered, washed thoroughly with water, and dried.

-

Purification: The crude product is recrystallized from ethanol to yield the pure compound.

-

Reported Yield: 74%.[15]

Protocol 2: One-Pot Synthesis of 2-(4-((2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide (5)

Adapted from Abu-zaid et al., 2020.[16]

-

Reactants: A mixture of thiosemicarbazone compound 3 (0.002 mol), ethyl bromoacetate (0.002 mol), and anhydrous sodium acetate (0.5 g) is prepared.

-

Solvent: The reactants are suspended in ethanol (25 mL).

-

Reaction Condition: The mixture is heated under reflux for 4 hours.

-

Work-up: After cooling to room temperature (20–25 °C), the mixture is diluted with cold water (20 mL).

-

Purification: The crude solid product is collected by filtration, dried, and recrystallized from an ethanol-DMF mixture (5:1) to afford the target pyridine-thiazole hybrid.

-

Reported Yield: 62%.[16]

Protocol 3: Microwave-Assisted One-Pot Synthesis of Thiazole Scaffolds

Adapted from El-Remaily et al., 2015 and Gudala et al., 2024.[8][9]

-

Reactants: Equimolar amounts of a starting anhydride (e.g., maleic anhydride, 1 mmol) and thiosemicarbazide (1 mmol) are mixed.

-

Catalyst & Solvent: A catalytic amount of chitosan (0.1 g) or NiFe2O4 nanoparticles (5 mg) is added in an appropriate solvent like ethanol or an ethanol:water mixture.[8][9]

-

Reaction Condition: The reaction mixture is subjected to microwave irradiation (e.g., 500 W) for a short period (typically 2-10 minutes).[8]

-

Addition: The appropriate hydrazonoyl halide or α-halo carbonyl compound is then added to the mixture, and irradiation is continued for a few more minutes.

-

Work-up: Upon completion, the reaction mixture is cooled, and the solid product is typically isolated by filtration, washed, and dried.

-

Reported Yield: Good to excellent yields (often >85%) are reported with this method.[9][13]

Quantitative Data Summary

The following tables summarize key quantitative data, including reaction yields for various synthetic methods and biological activity metrics for selected pyridyl-thiazole derivatives.

Table 1: Comparison of Synthetic Yields for Pyridyl-Thiazole Derivatives

| Compound Reference | Synthetic Method | Key Reagents | Conditions | Yield (%) | Source |

| 2 | Hantzsch Synthesis | (pyridin-2-yl)thiourea, 3-chloropentane-2,4-dione | Reflux, AcOH, 5h | 74% | [3][15] |

| 4 | Michael Reaction | Compound 3 , 4-(2-mercaptoacetylamino)-benzoic acid ethyl ester | Reflux, EtOH, 30 min | 81% | [3][15] |

| 5 | One-Pot Cyclization | Thiosemicarbazone 3 , Ethyl bromoacetate | Reflux, EtOH, 4h | 62% | [16] |

| 7 | One-Pot Cyclization | Thiosemicarbazone 3 , Diethyl bromomalonate | Reflux, EtOH, 4h | 68% | [16] |

| 10 | One-Pot Cyclization | Thiazole-enaminone 9 , Hydrazine hydrate | Reflux, EtOH, 6h | 52% | [16] |

| 4a-o | MCR (Catalytic) | α-halo carbonyl, thiosemicarbazide, anhydrides | Reflux, NiFe2O4, 60 min | ~90% | [9] |

| 4a-l | MCR (Microwave) | Thiocarbohydrazide, aldehydes, phenacyl bromides | MW, EtOH, 70°C | 75-88% | [13] |

Table 2: Biological Activity of Selected Pyridyl-Thiazole Scaffolds

| Compound Reference | Biological Target/Assay | Cell Line / Organism | Activity Metric (IC₅₀ / MIC) | Source |

| 3 | Anticancer (Cytotoxicity) | HL-60 (Leukemia) | IC₅₀ = 0.57 µM | [17] |

| 4 | Anticancer (Cytotoxicity) | NCI-60 Panel | Growth Inhibition >50% at 10 µM | [3] |

| 4c | Antimicrobial | Staphylococcus aureus | MIC = 0.02 mM | [18] |

| 4c | Antimicrobial | Bacillus cereus | MIC = 0.02 mM | [18] |

| 7 | Anticancer (Cytotoxicity) | MCF-7 (Breast Cancer) | IC₅₀ = 5.36 µM | [16] |

| 10 | Anticancer (Cytotoxicity) | MCF-7 (Breast Cancer) | IC₅₀ = 5.84 µM | [16] |

| 10 | Anticancer (Cytotoxicity) | HepG2 (Liver Cancer) | IC₅₀ = 8.76 µM | [16] |

| 13a | Antifungal | Candida albicans | MIC = 7.8 µg/mL | [4] |

| 4n | Anticancer (Cytotoxicity) | A375 (Melanoma) | IC₅₀ = 0.87 µM | [9][10] |

Mechanism of Action and Signaling Pathways

Pyridyl-thiazole derivatives exert their biological effects through various mechanisms. In oncology, a primary mode of action is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[3] Thiazole-containing molecules have been identified as inhibitors of targets such as c-Met, CDK1, and PI3Kα.[3] The diagram below illustrates a simplified kinase signaling cascade and the point of inhibition by such compounds.

Caption: Inhibition of a generic kinase pathway by pyridyl-thiazole agents.

Conclusion

The pyridyl-thiazole scaffold remains a highly attractive starting point for the design of new therapeutic agents. The synthetic accessibility through robust methods like the Hantzsch synthesis and highly efficient one-pot MCRs allows for the rapid generation of diverse chemical libraries. The continued development of green synthetic protocols, such as those employing microwave assistance and reusable catalysts, further enhances the utility of these scaffolds in modern drug discovery. The potent biological activities observed, particularly in anticancer and antimicrobial applications, underscore the importance of continued exploration and optimization of this versatile heterocyclic core.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. researchgate.net [researchgate.net]

- 8. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds | MDPI [mdpi.com]

- 12. d-nb.info [d-nb.info]

- 13. tandfonline.com [tandfonline.com]

- 14. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 17. mdpi.com [mdpi.com]

- 18. Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological potential of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, a heterocyclic compound that has demonstrated notable anti-cancer properties. This document consolidates available data on its activity against breast cancer cell lines, details the experimental protocols for its evaluation, and explores its putative mechanism of action through the inhibition of mucin 1 (MUC1), a transmembrane oncoprotein. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate comprehension and further research in the field of oncology drug discovery.

Introduction

The quest for novel, effective, and selective anti-cancer agents is a paramount objective in medicinal chemistry and drug development. Heterocyclic compounds, particularly those containing thiazole and pyridine scaffolds, have garnered significant attention due to their diverse pharmacological activities. This compound is one such molecule that has emerged as a compound of interest. While primarily documented as a synthetic intermediate for pharmaceutical synthesis, recent studies have highlighted its intrinsic biological activity.[1][2] This guide focuses on the anti-proliferative potential of this compound, specifically against breast cancer, and provides a comprehensive overview of the scientific evidence to date.

Biological Activity: Anti-Cancer Potential

The primary biological activity identified for this compound is its potent anti-proliferative effect on human breast adenocarcinoma cells.

In Vitro Anti-Breast Cancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic activity against the MDA-MB-231 human breast cancer cell line.[3] This cell line is a well-established model for triple-negative breast cancer, a particularly aggressive subtype with limited treatment options. The anti-proliferative effects were evaluated using both Trypan Blue cell viability and MTT assays, which are standard methods for assessing cell viability and metabolic activity, respectively.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro anti-breast cancer activity screenings of this compound and its derivatives against the MDA-MB-231 cell line.[3]

| Compound | Concentration (µg/mL) | % Cell Viability (Trypan Blue Assay) | Optical Density (MTT Assay) |

| This compound (1) | 10 | 45.3 ± 1.5 | 0.48 ± 0.02 |

| 100 | 28.6 ± 1.2 | 0.29 ± 0.01 | |

| Derivative 3b | 10 | 52.1 ± 1.8 | 0.55 ± 0.03 |

| 100 | 35.4 ± 1.5 | 0.37 ± 0.02 | |

| Derivative 3d | 10 | 42.7 ± 1.3 | 0.45 ± 0.02 |

| 100 | 25.8 ± 1.1 | 0.27 ± 0.01 | |

| Derivative 3e | 10 | 58.4 ± 2.0 | 0.61 ± 0.04 |

| 100 | 40.2 ± 1.7 | 0.42 ± 0.02 | |